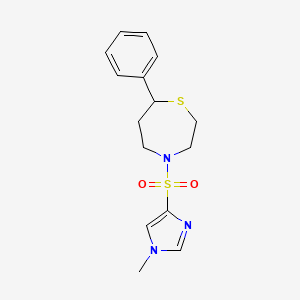

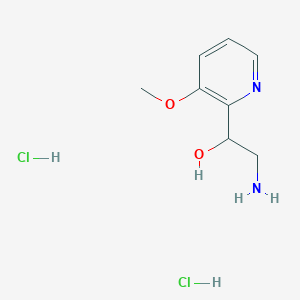

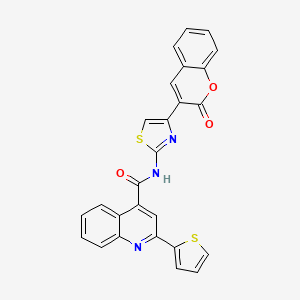

![molecular formula C16H16N6O B2939406 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-N-(phenylamino)ethanimidamide CAS No. 338405-30-4](/img/structure/B2939406.png)

2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-N-(phenylamino)ethanimidamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,2,4-Triazole derivatives are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body . These scaffolds are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has attracted much attention due to their broad biological activities . Synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .Molecular Structure Analysis

Triazole, comprising three nitrogen atoms and two carbon atoms, is divided into two isomers 1,2,3-triazole and 1,2,4-triazole . Its unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors inducing broad-spectrum biological activities .Chemical Reactions Analysis

The important photophysical nature of these systems is the transformation between the enol and keto forms after excited-state proton transfer .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can vary widely depending on the specific compound. For example, one derivative, 1-(2,4-dichlorophenyl)-3-phenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one, has a melting point of 121–123°C .科学的研究の応用

Anticancer Research

1,2,4-Triazole derivatives have been extensively studied for their potential as anticancer agents . They are known to exhibit cytotoxic activities against various human cancer cell lines. For instance, certain 1,2,4-triazole derivatives have shown promising results against the Hela cell line with cytotoxic activity lower than 12 μM . These compounds are also evaluated for their selectivity, ensuring they target cancerous cells while sparing normal cells .

Antimicrobial Activity

The triazole ring is a common feature in many antimicrobial compounds. Derivatives of 1,2,4-triazoles have been synthesized and tested for their efficacy against bacterial and fungal organisms . These compounds have demonstrated moderate to good activity, which is crucial in the development of new antimicrobial drugs.

Organic Electronics and Photovoltaics

Triazole compounds possess excellent electronic properties, making them suitable for use in organic electronics and photovoltaics . Their photophysical nature, particularly the transformation between enol and keto forms after excited-state proton transfer, is of diagnostic potential in these fields .

Environmental Science

In the context of environmental science, triazole derivatives can be synthesized using environmentally friendly methods. For example, the use of copper-based magnetically separable nanocatalysts in combination with activated zinc dust allows for the efficient synthesis of triazole derivatives in an eco-friendly manner .

Material Science

The redox-active nature of triazole derivatives makes them interesting for material science applications, such as in electrochromic and optical devices . Their ability to undergo interconversion between different redox states can be harnessed in the development of smart materials and sensors .

Pharmaceutical Development

Triazole derivatives are prominent in pharmaceutical development due to their ability to form hydrogen bonds with various targets, improving pharmacokinetics and pharmacological properties . This characteristic is leveraged in the design of drugs with improved efficacy and reduced toxicity .

作用機序

Target of Action

Similar 1,2,3-triazole derivatives have been shown to interact withcarotenoid dehydrosqualene synthase and lanosterol 14α-demethylase (CYP51) . These enzymes play crucial roles in the biosynthesis of essential components in certain bacteria and fungi, making them potential targets for antimicrobial agents .

Mode of Action

It’s known that 1,2,3-triazole derivatives can interact with their targets, potentially inhibiting their function . This inhibition could lead to disruption of essential biological processes in the target organisms, resulting in their death or growth inhibition .

Biochemical Pathways

The compound likely affects the biosynthesis pathways of essential components in certain bacteria and fungi. By inhibiting enzymes like carotenoid dehydrosqualene synthase and lanosterol 14α-demethylase (CYP51), the compound could disrupt the production of carotenoids and sterols, respectively . These components are crucial for the survival and growth of these organisms .

Result of Action

The result of the compound’s action would likely be the inhibition of growth or death of the target organisms. This is due to the disruption of essential biological processes caused by the inhibition of key enzymes . .

Safety and Hazards

特性

IUPAC Name |

N'-anilino-2-[(1-phenyl-1,2,4-triazol-3-yl)oxy]ethanimidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6O/c17-15(20-19-13-7-3-1-4-8-13)11-23-16-18-12-22(21-16)14-9-5-2-6-10-14/h1-10,12,19H,11H2,(H2,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRGCUWUSCRXWQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NN=C(COC2=NN(C=N2)C3=CC=CC=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N/N=C(/COC2=NN(C=N2)C3=CC=CC=C3)\N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-N-(phenylamino)ethanimidamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

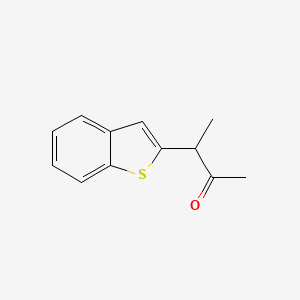

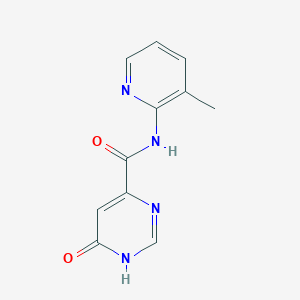

![4-(6,7-Dihydro-4H-thieno[3,2-c]thiopyran-4-carbonyl)morpholine-3-carbonitrile](/img/structure/B2939324.png)

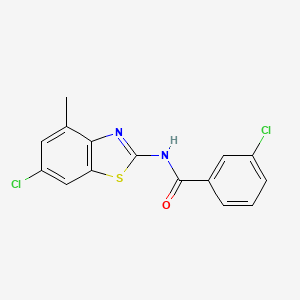

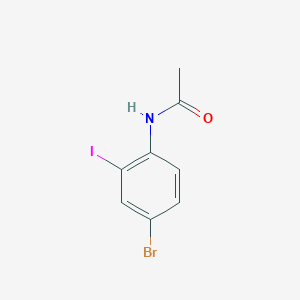

![(Z)-methyl 2-(6-methoxy-2-(propionylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2939330.png)

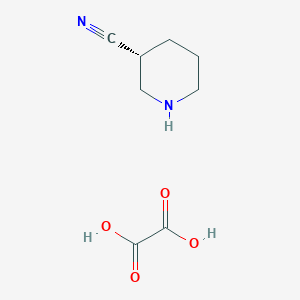

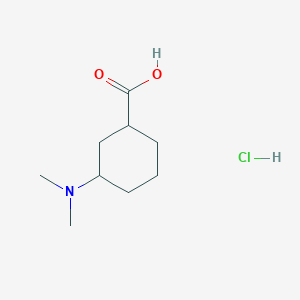

![5-[(pyridin-2-ylmethyl)amino]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B2939331.png)

![Methyl 3-[1-(3-methoxy-3-oxopropyl)cyclopropyl]propanoate](/img/structure/B2939335.png)

![N-(pyridin-2-ylmethyl)-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B2939336.png)